molecular formula C16H24BrNO B3485495 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide

2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide

Cat. No. B3485495
M. Wt: 326.27 g/mol
InChI Key: HWDGIJFJDFDDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide, also known as Tocris-202, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. This compound is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. When activated, the P2X7 receptor opens and allows the influx of calcium ions into the cell, which can trigger various signaling pathways. 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide acts as a selective antagonist of the P2X7 receptor, which means that it binds to the receptor and prevents its activation by ATP. This inhibition of P2X7 receptor activation can help in the development of new drugs for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the nervous system. In vitro studies have shown that this compound can inhibit the release of various pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of various neurological disorders. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide is its selectivity for the P2X7 receptor, which means that it can be used to study the specific effects of P2X7 receptor inhibition. However, one limitation of this compound is its relatively low potency compared to other P2X7 receptor antagonists, such as A-438079 and JNJ-47965567. This means that higher concentrations of this compound may be required to achieve the desired effects, which can lead to non-specific effects and potential toxicity.

Future Directions

There are several future directions for the use of 2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide in scientific research. One potential direction is the development of new drugs that target the P2X7 receptor for the treatment of neurological disorders. Another direction is the use of this compound in combination with other drugs to achieve synergistic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a research tool in the field of neuroscience.

Scientific Research Applications

2-(4-bromophenyl)-N-(1,1,3,3-tetramethylbutyl)acetamide has been used in various scientific research applications, particularly in the field of neuroscience. One of the main uses of this compound is as a selective antagonist of the P2X7 receptor, which is involved in various neurological disorders such as Alzheimer's disease, multiple sclerosis, and neuropathic pain. This compound has been shown to inhibit the activation of P2X7 receptors in vitro and in vivo, which can help in the development of new drugs for the treatment of these disorders.

properties

IUPAC Name

2-(4-bromophenyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)10-12-6-8-13(17)9-7-12/h6-9H,10-11H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGIJFJDFDDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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